molecular formula C21H19N3O2S3 B2419590 N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261007-23-1

N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2419590
CAS No.: 1261007-23-1
M. Wt: 441.58
InChI Key: NQMDRAXQAPWLIS-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O2S3 and its molecular weight is 441.58. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The complex chemical structure under discussion is characterized by its unique conformation and intramolecular hydrogen bonding, which stabilizes its folded conformation. This is evident in the crystal structures of related compounds, where the thioacetamide bridge and the pyrimidine ring exhibit a specific orientation relative to the benzene ring, indicating the significance of molecular conformation in the chemical behavior and potential applications of these compounds (S. Subasri et al., 2016).

Antitumor Activity

The thieno[3,2-d]pyrimidine derivatives have shown promising antitumor activity. A study exploring the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives highlighted their potent anticancer properties against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. This suggests the potential of these compounds in the development of new anticancer drugs (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

Dual Inhibitory Activity

Research on thieno[2,3-d]pyrimidine analogues has demonstrated their efficacy as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway involved in DNA synthesis. These compounds, particularly the classical analogue N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, have been identified as the most potent dual inhibitors of human TS and DHFR to date. Such findings indicate their potential application in cancer treatment, providing a basis for the development of new chemotherapeutic agents (A. Gangjee et al., 2008).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally related to thieno[3,2-d]pyrimidine, have been evaluated as glutaminase inhibitors. These compounds have shown significant inhibitory activity against kidney-type glutaminase (GLS), a target for cancer therapy due to its role in glutamine metabolism. Such inhibitors have the potential to attenuate the growth of cancer cells, indicating their utility in developing novel anticancer strategies (K. Shukla et al., 2012).

Antimicrobial Activities

The derivatives of thieno[3,2-d]pyrimidine and related compounds have also been explored for their antimicrobial properties. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against various bacterial and fungal strains. The results suggest that some of these compounds possess significant antimicrobial activities, highlighting their potential application in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Properties

IUPAC Name

N-(2-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S3/c1-14-5-2-3-7-16(14)22-18(25)13-29-21-23-17-9-12-28-19(17)20(26)24(21)10-8-15-6-4-11-27-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMDRAXQAPWLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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